molecular formula C6H7O4- B1261791 ascopyrone M(1-)

ascopyrone M(1-)

Cat. No. B1261791
M. Wt: 143.12 g/mol
InChI Key: XUKJGZOHRVCEJL-BYPYZUCNSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascopyrone M(1-) is conjugate base of ascopyrone M. It is a conjugate base of an ascopyrone M.

Scientific Research Applications

Food Preservation

Ascopyrone P (APP), a novel antibacterial derived from fungi, has shown potential as a food preservative. It exhibits effective antibacterial properties against a range of bacteria, including Bacillus cereus, Listeria monocytogenes, Pseudomonas fluorescens, Salmonella, and Escherichia coli, particularly in chilled environments. It's noted that APP's efficacy varies depending on the food system and temperature, highlighting the need for further toxicology testing before considering it for food use (Thomas et al., 2004). A related study reiterates APP's broad-spectrum antibacterial activity, suggesting its potential in controlling bacterial growth in raw and cooked foods (Thomas et al., 2002).

Enzymatic and Chemical Synthesis

Ascopyrone P can be synthesized enzymatically and chemically. For instance, enzymatic activity in certain Ascomycetes degrades 1,4-α-D-glucans to ascopyrone P, which has implications in biogenetics and practical applications (Baute et al., 1993). Additionally, a new chemical synthesis route for ascopyrone P from 1,5-anhydro-D-fructose has been developed, offering a viable method for its production (Andreassen & Lundt, 2006).

Antioxidative Properties

Ascopyrone P has been identified as a potent radical scavenger. Its production is enhanced through heat treatment, and it is found in foods cooked under certain conditions, such as retort cooking. Its strong antioxidative action makes it a candidate for various food and health applications (一浩 吉永 et al., 2005).

Antibrowning in Agricultural Products

Ascopyrone P has been shown to be an effective antibrowning agent in various agricultural products, such as apples, pears, potatoes, and lettuce. Its effectiveness is comparable to that of kojic acid, and it operates by inhibiting plant polyphenol oxidase and decoloring quinones. This indicates its potential application in the preservation of fruits, vegetables, and beverages (Yuan et al., 2005).

properties

Product Name

ascopyrone M(1-)

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)-5-oxo-2H-pyran-4-olate

InChI

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/p-1/t4-/m0/s1

InChI Key

XUKJGZOHRVCEJL-BYPYZUCNSA-M

Isomeric SMILES

C1C(=O)C(=C[C@H](O1)CO)[O-]

Canonical SMILES

C1C(=O)C(=CC(O1)CO)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ascopyrone M(1-)
Reactant of Route 2
ascopyrone M(1-)
Reactant of Route 3
ascopyrone M(1-)
Reactant of Route 4
ascopyrone M(1-)
Reactant of Route 5
ascopyrone M(1-)
Reactant of Route 6
ascopyrone M(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.